molecular formula C16H18FN3O4S B6989293 N'-[2-(4-fluorophenoxy)pyridin-3-yl]sulfonyl-2,2-dimethylpropanehydrazide

N'-[2-(4-fluorophenoxy)pyridin-3-yl]sulfonyl-2,2-dimethylpropanehydrazide

Cat. No.: B6989293
M. Wt: 367.4 g/mol
InChI Key: LZFATGZCKLUCGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[2-(4-fluorophenoxy)pyridin-3-yl]sulfonyl-2,2-dimethylpropanehydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenoxy group, a pyridine ring, and a sulfonyl hydrazide moiety, making it a versatile candidate for numerous applications in chemistry, biology, and industry.

Properties

IUPAC Name

N'-[2-(4-fluorophenoxy)pyridin-3-yl]sulfonyl-2,2-dimethylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4S/c1-16(2,3)15(21)19-20-25(22,23)13-5-4-10-18-14(13)24-12-8-6-11(17)7-9-12/h4-10,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFATGZCKLUCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NNS(=O)(=O)C1=C(N=CC=C1)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-fluorophenoxy)pyridin-3-yl]sulfonyl-2,2-dimethylpropanehydrazide typically involves multiple steps, starting with the preparation of the fluorophenoxy and pyridine intermediates. One common method involves the reaction of 4-fluorophenol with 3-chloropyridine under basic conditions to form the 4-fluorophenoxy-pyridine intermediate . This intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as triethylamine . The final step involves the reaction of the sulfonylated intermediate with 2,2-dimethylpropanehydrazide under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-fluorophenoxy)pyridin-3-yl]sulfonyl-2,2-dimethylpropanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Bases for Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation Products: Sulfone derivatives

    Reduction Products: Amines

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

Comparison with Similar Compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.